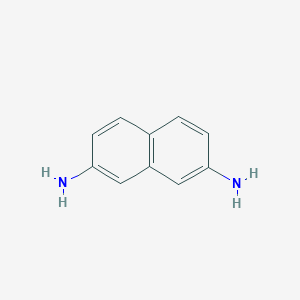

Naphthalene-2,7-diamine

描述

Structure

3D Structure

属性

IUPAC Name |

naphthalene-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJPJUGOYJOSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210204 | |

| Record name | Naphthalene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-76-3 | |

| Record name | 2,7-Naphthalenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Diaminonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2,7-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-NAPHTHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYD4JR9W4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparations of Naphthalene 2,7 Diamine

Catalytic Hydrogenation of Nitro Precursors

A prevalent method for the synthesis of Naphthalene-2,7-diamine is the catalytic hydrogenation of 2,7-dinitronaphthalene (B1220600). google.com This process involves the reduction of the nitro groups to amino groups in the presence of a catalyst and a hydrogen source.

Optimization of Catalyst Systems (e.g., Palladium, Platinum)

The choice of catalyst is crucial for the efficiency of the hydrogenation process. Palladium (Pd) and platinum (Pt) are commonly employed catalysts for this transformation. For instance, the catalytic hydrogenation of 2,7-dinitronaphthalene can be effectively carried out using a palladium catalyst in ethanol (B145695) at 45°C. google.com Nickel catalysts, such as Raney nickel, have also been utilized for the reduction of polynitro compounds. google.com The primary drawback of these methods is the high cost associated with precious metal catalysts. google.com

Influence of Hydrogen Pressure and Temperature on Yield and Purity

The reaction conditions, specifically hydrogen pressure and temperature, play a significant role in determining the yield and purity of the final product. Controlled hydrogen pressure, typically in the range of 10–50 atm, is a common parameter in these reactions. One patented method for preparing 1,5-diaminonaphthalene, a related compound, specifies a reaction pressure of 0.1–1.5 MPa and a temperature range of 80–120°C using a Pd/C catalyst. google.com Another approach for producing aromatic diamines from nitro-compounds involves using supercritical isopropyl alcohol at temperatures of 180-360°C and pressures of 150-220 atm. google.com

Table 1: Catalytic Hydrogenation Conditions for Diaminonaphthalene Synthesis

| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product | Reference |

|---|---|---|---|---|---|---|

| 2,7-Dinitronaphthalene | Palladium | Ethanol | 45 | - | This compound | google.com |

| 1,5-Dinitronaphthalene | 5% Pd/C | Aniline, Ethanol, Isopropanol, or THF | 80-120 | 1-15 | 1,5-Diaminonaphthalene | google.com |

| Aromatic di- or trinitro compounds | Alumina | Isopropyl alcohol | 180-360 | 150-220 | Aromatic diamines and triamines | google.com |

Aromatic Amination Techniques

Aromatic amination offers another synthetic route to this compound. This can involve the direct introduction of amino groups onto the naphthalene (B1677914) core. One such method is the Bucherer reaction, which has been utilized for the synthesis of aminonaphthalene derivatives under microwave irradiation. researchgate.net This reaction allows for the conversion of naphthols to aminonaphthalenes. researchgate.net

Coupling Reactions Involving Naphthalene Derivatives (e.g., 2,7-dihydroxynaphthalene)

This compound can be prepared from 2,7-dihydroxynaphthalene (B41206) through an amination reaction. chemicalbook.comchemicalbook.com This process typically occurs at elevated temperatures, for instance, at 250°C. chemicalbook.comchemicalbook.com The 2,7-dihydroxynaphthalene precursor itself is produced by the caustic fusion of naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid at 300°C. chemicalbook.comchemicalbook.com

Selective Preparation Techniques for Isomers (e.g., 2,6- and 2,7-Diaminohexafluoronaphthalenes)

The selective synthesis of specific isomers is critical in many applications. Research has focused on the selective preparation of fluorinated diamino-naphthalenes. For example, the monoamination of octafluoronaphthalene (B166452) with liquid ammonia (B1221849) can yield 2-aminoheptafluoronaphthalene (B75395) with high selectivity (85-90%). smolecule.com Further amination of this product or direct diamination of octafluoronaphthalene can lead to mixtures of 2,6- and 2,7-diaminohexafluoronaphthalene. smolecule.comfluorine1.ruresearchgate.net The ratio of these isomers can be influenced by the reaction conditions. One study reported the preparation of a mixture of hexafluoro-2,7- and -2,6-naphthylenediamines in a 4:1 ratio. fluorine1.ru These fluorinated diamines are valuable monomers for the synthesis of highly fluorinated polyimides. researchgate.netresearchgate.net

Table 2: Synthesis of Fluorinated Naphthalene Diamine Isomers

| Starting Material | Reagent | Product(s) | Selectivity/Ratio | Reference |

|---|---|---|---|---|

| Octafluoronaphthalene | Liquid Ammonia | 2-Aminoheptafluoronaphthalene | 85-90% | smolecule.com |

| Octafluoronaphthalene / 2-Aminoheptafluoronaphthalene | Liquid Ammonia | 2,6- and 2,7-Diaminohexafluoronaphthalene | - | smolecule.com |

| Octafluoronaphthalene | - | Mixture of hexafluoro-2,7- and -2,6-naphthylenediamines | 4:1 | fluorine1.ru |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of related naphthalene derivatives, green chemistry principles have been applied. For instance, a green synthesis method for 4-nitro-2,7-naphthalene disulfonic acid has been developed, which involves using a recyclable organic acid as the solvent, thereby reducing waste and environmental pollution. google.com While a specific green synthesis for this compound is not detailed in the provided results, the development of cleaner catalytic systems and the use of less hazardous solvents in the existing methods align with the principles of green chemistry. The use of supercritical fluids, such as isopropyl alcohol, in hydrogenation reactions also represents a step towards greener processes. google.com

Solvent-Free or Reduced-Solvent Reactions

Solvent-free reactions represent a significant advancement in green chemistry, aiming to reduce the use of volatile organic compounds that are often hazardous and difficult to manage. These reactions are typically conducted by heating the solid reactants, sometimes with a catalytic amount of an agent, which can lower the reaction's energy requirements and simplify the purification process.

Research Findings:

Catalytic Condensation: Methodologies have been developed for the synthesis of complex heterocyclic compounds, such as Schiff bases and dihydropyrimidines, starting from diamines under solvent-free conditions. shd-pub.org.rs For instance, the condensation of various diamines with other reagents can be achieved by heating the mixture in the presence of an inexpensive catalyst like formic acid. shd-pub.org.rs This approach eliminates the need for organic solvents, leading to shorter reaction times, operational simplicity, and easier product work-up. shd-pub.org.rs

Base-Catalyzed Synthesis: In related chemistries, rigid V-shaped epoxydibenzo[b,f] d-nb.infodiazocines have been synthesized under solvent-free conditions using a base catalyst. acs.org This demonstrates the feasibility of conducting complex molecular constructions without a solvent medium, relying on the physical mixing and heating of reactants to drive the chemical transformation.

These solvent-free protocols highlight a progressive shift in synthetic chemistry, where the intrinsic reactivity of the molecules is harnessed directly, thereby minimizing the environmental footprint associated with the chemical process.

Utilization of Sustainable Catalysts

The pursuit of sustainability in chemical synthesis extends to the choice of catalysts. While precious metals like palladium and platinum are highly effective for the reduction of dinitro-naphthalenes, their high cost and environmental concerns associated with mining and disposal have spurred research into alternatives. Sustainable catalysts are characterized by their high abundance, low toxicity, and potential for recyclability.

Research Findings:

Heterogeneous Catalysts: Nano-particle based heterogeneous catalysts, such as erbium-doped TiO₂ and nano-γ-Al₂O₃/BFn, have been successfully employed in the synthesis of complex nitrogen-containing heterocycles from diamine precursors. rsc.orgkashanu.ac.ir These solid acid catalysts offer significant advantages, including mild reaction conditions, high product yields, and, most importantly, the ability to be recovered and reused for multiple reaction cycles without a significant loss of activity. rsc.orgkashanu.ac.ir

Biomimetic Iron Catalysts: Iron, being a highly abundant and non-toxic metal, is an ideal candidate for sustainable catalysis. Biomimetic iron catalysts have been developed that can perform complex transformations on naphthalene cores, such as dearomative syn-dihydroxylation. nih.gov While not a direct synthesis of this compound, the use of such catalysts in modifying the naphthalene scaffold showcases the potential of earth-abundant metals in performing sophisticated chemistry that traditionally relied on rarer elements. nih.gov The development of iron-based catalysts for the reduction of nitroarenes is an active area of research aimed at replacing precious metal systems.

Purification and Characterization for High Purity Applications

For applications in materials science and as a precursor for specialized polymers and dyes, the purity of this compound is paramount. Achieving high purity necessitates effective purification methods and rigorous characterization to confirm the compound's structural integrity and the absence of impurities, particularly regioisomers.

Recrystallization Techniques (e.g., from ethanol or methanol)

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

Detailed Research Findings:

Standard Solvents: Post-synthesis purification of this compound commonly employs recrystallization from polar protic solvents such as ethanol or methanol (B129727). This process is effective in achieving purities greater than 95%. The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent to create a saturated solution. sandiego.edu As the solution slowly cools, the solubility of the this compound decreases, leading to the formation of well-defined, pure crystals, while impurities remain dissolved in the solvent (the mother liquor). sandiego.edu The purified crystals are then isolated by filtration. sandiego.edu

Alternative Solvent Systems: In some instances, a mixed solvent system may be utilized to achieve optimal purification. A documented example involves the recrystallization of a this compound derivative from a methanol-ethyl acetate (B1210297) mixture. rsc.org The choice of solvent or solvent system is critical and is determined empirically to maximize the recovery of the pure product while effectively excluding impurities.

Advanced Spectroscopic Characterization for Structural Integrity

To ensure the compound is suitable for high-purity applications, its chemical structure must be unequivocally confirmed. Advanced spectroscopic techniques are indispensable for this purpose, providing detailed information about the molecular framework and the presence of functional groups.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Detailed Research Findings:

¹H NMR: The ¹H NMR spectrum is used to identify the number of unique protons and their connectivity. For this compound, which possesses C₂h symmetry, a simplified spectrum is expected. The aromatic protons typically appear in a chemical shift range of δ 6.8–7.5 ppm. The specific splitting patterns (e.g., doublets, singlets) and coupling constants of these signals confirm the 2,7-substitution pattern on the naphthalene ring, distinguishing it from other isomers.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, the symmetrical structure would result in only five distinct signals in the ¹³C NMR spectrum: three for the aromatic CH carbons and two for the quaternary carbons (one attached to the amine group and one at the ring junction). This is a definitive confirmation of its symmetry. The expected chemical shifts for naphthalene diamine derivatives are generally observed between δ 100-150 ppm. rsc.org

Table 1: Representative NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 7.5 | d | H-4, H-5 |

| ¹H | ~ 6.9 | dd | H-3, H-6 |

| ¹H | ~ 6.8 | s | H-1, H-8 |

| ¹H | ~ 4.5 | s (broad) | -NH₂ |

| ¹³C | ~ 145 | s | C-2, C-7 |

| ¹³C | ~ 135 | s | C-9, C-10 |

| ¹³C | ~ 129 | d | C-4, C-5 |

| ¹³C | ~ 115 | d | C-3, C-6 |

| ¹³C | ~ 105 | d | C-1, C-8 |

Note: This table presents expected values based on spectral data of similar compounds; actual experimental values may vary slightly.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Detailed Research Findings: The FT-IR spectrum of this compound provides clear evidence for its key structural features. The presence of the primary amine groups is confirmed by characteristic N-H stretching vibrations. The aromatic nature of the naphthalene core is indicated by C=C and C-H stretching and bending vibrations. d-nb.info

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1630 - 1580 | C=C Stretch | Aromatic Ring |

| 1650 - 1550 | N-H Bend | Primary Amine (-NH₂) |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

| 900 - 670 | C-H Bend (out-of-plane) | Aromatic C-H |

Note: Data derived from characteristic absorption regions for functional groups and spectra of related naphthalenediamine isomers. d-nb.infonih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,7-Dinitronaphthalene |

| Palladium |

| Platinum |

| Ethanol |

| Methanol |

| Ethyl Acetate |

| Formic Acid |

| Titanium Dioxide (TiO₂) |

| Erbium |

| γ-Alumina (γ-Al₂O₃) |

| Boron Trifluoride (BF₃) |

UV-Vis Spectroscopy for Absorbance Maxima and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a principal technique for analyzing this compound. The absorption of UV light by the molecule corresponds to the excitation of electrons from lower to higher energy orbitals. These transitions, primarily π-π* transitions within the aromatic naphthalene core, result in a characteristic absorption spectrum. The presence of the two amine (-NH₂) groups, which act as auxochromes, modifies the spectrum compared to unsubstituted naphthalene, often causing a bathochromic (red) shift of the absorption maxima and potentially introducing charge-transfer (CT) bands.

The precise wavelength of maximum absorbance (λmax) is dependent on the solvent used. While specific data for the parent this compound is not extensively published in readily available literature, analysis of its derivatives provides insight into its spectral properties. For instance, various derivatives of the related Naphthalene-1,5-diamine exhibit strong absorption in the UV region, with λmax values typically ranging from 360 to 370 nm in acetonitrile (B52724). rsc.org More complex, protonated naphthalene diimide dyads with amine substituents show absorption maxima at even longer wavelengths. rsc.org For quantification, absorbance is measured at a λmax where the compound absorbs strongly, and concentration is determined using the Beer-Lambert law.

Table 1: Representative UV-Vis Absorbance Maxima for Naphthalene Diamine Derivatives This table presents data for related naphthalene diamine derivatives to illustrate typical spectral characteristics.

| Compound Type | Solvent | Reported λmax (nm) | Reference |

|---|---|---|---|

| Naphthalene-1,5-diamine derivative (ND1) | Acetonitrile | 362 | rsc.org |

| Naphthalene-1,5-diamine derivative (ND2) | Acetonitrile | 368 | rsc.org |

| N,N,N',N'-tetramethylnaphthalene-1,8-diamine derivative | Chloroform | 287, 301, 332 | semanticscholar.org |

| Protonated Naphthalene Diimide Dyad | Phosphate Buffer (pH 2) | 542, 642 | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₀H₁₀N₂ and a monoisotopic mass of approximately 158.08 g/mol . In electron ionization mass spectrometry (EI-MS), the primary observation is the molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 158. The presence of two nitrogen atoms adheres to the nitrogen rule, resulting in an even-numbered molecular weight.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺• | [C₁₀H₁₀N₂]⁺• | 158 | Molecular Ion |

| [M-H]⁺ | [C₁₀H₉N₂]⁺ | 157 | Loss of a hydrogen radical |

| [M-NH₂]⁺ | [C₁₀H₉N]⁺ | 141 | Loss of an amino radical |

| [M-HCN]⁺• | [C₉H₉N]⁺• | 131 | Loss of hydrogen cyanide |

Chromatographic Purity Assessment (e.g., HPLC with UV detection)

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of this compound and separating it from potential impurities, such as other naphthalene diamine isomers or residual reactants from synthesis. The most common configuration is reversed-phase HPLC (RP-HPLC) coupled with a UV detector.

In this method, a nonpolar stationary phase, typically a C18 (ODS) column, is used with a polar mobile phase. google.comnih.gov A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile or methanol in an aqueous buffer), is often employed to achieve optimal separation of compounds with varying polarities. google.comnih.gov The UV detector is set to a wavelength where the analyte has strong absorbance, such as 254 nm, which is a common wavelength for aromatic compounds, or another absorbance maximum identified by UV-Vis spectroscopy. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks in the chromatogram.

Table 3: Representative HPLC Parameters for Analysis of Naphthalene Derivatives

| Parameter | Typical Value / Condition | Reference Example |

|---|---|---|

| Technique | Reversed-Phase HPLC | google.comnih.gov |

| Column | XDB-C18, 5 µm, 150 x 4.6 mm | google.com |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Aqueous Buffer | google.comsqu.edu.om |

| Flow Rate | 0.2 - 1.0 mL/min | google.comsqu.edu.om |

| Detection | UV Absorbance at 220, 233, or 254 nm | google.com |

| Column Temperature | Ambient or controlled (e.g., 20-40 °C) | squ.edu.om |

Theoretical and Computational Investigations of Naphthalene 2,7 Diamine

Density Functional Theory (DFT) Studiesresearchgate.netuobabylon.edu.iqutq.edu.iq

Theoretical investigations employing Density Functional Theory (DFT) have been instrumental in understanding the structural and electronic characteristics of Naphthalene-2,7-diamine. researchgate.netuobabylon.edu.iq These studies often utilize the B3LYP functional combined with a 6-31G(d,p) basis set to perform calculations. researchgate.netuobabylon.edu.iqutq.edu.iq

Optimization of Molecular Structure Parametersresearchgate.net

The geometry of the this compound molecule has been optimized using DFT calculations to determine its most stable conformation. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The optimized structure is confirmed to be at a local minimum on the potential energy surface by ensuring the absence of any imaginary frequencies in the vibrational analysis. uobabylon.edu.iq

Analysis of Electronic States and Energy Gaps (HOMO-LUMO)researchgate.net

The electronic properties of this compound are significantly influenced by the positions of the amino groups. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's electronic behavior. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is a key parameter that affects the molecule's reactivity and stability. researchgate.netorientjchem.org

For this compound, the presence of electron-donating amino groups leads to a decrease in the HOMO-LUMO energy gap compared to the parent naphthalene (B1677914) molecule. researchgate.net This smaller energy gap suggests that electrons can be more easily excited from the ground state, indicating a higher reactivity and a tendency for easy oxidation. researchgate.net The molecular orbital density for both HOMO and LUMO is delocalized over the carbon-carbon backbone of the naphthalene ring. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

Ionization Potentials and Electron Affinitiesresearchgate.netuobabylon.edu.iq

Ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that have been calculated for this compound. researchgate.netuobabylon.edu.iq The ionization potential represents the energy required to remove an electron, while electron affinity is the energy released upon adding an electron. uobabylon.edu.iq These parameters can be calculated using the energy difference between the neutral molecule and its corresponding cation or anion (vertical energy method) or from the energies of the HOMO and LUMO orbitals based on Koopman's theorem. uobabylon.edu.iq

Studies on diaminonaphthalene isomers show that these molecules have a greater tendency to donate electrons rather than capture them. uobabylon.edu.iq

Table 2: Conceptual DFT Reactivity Descriptors

| Parameter | Definition |

|---|---|

| Ionization Potential (IP) | Ecation - Eneutral uobabylon.edu.iq |

Chemical Potential, Global Hardness, and Softnessresearchgate.netuobabylon.edu.iq

Global reactivity descriptors such as chemical potential (μ), global hardness (η), and global softness (S) have been determined for this compound to quantify its chemical reactivity and stability. researchgate.netuobabylon.edu.iq Chemical potential measures the escaping tendency of electrons, while global hardness indicates the resistance to change in the electron distribution. uobabylon.edu.iqnepjol.info Softness is the reciprocal of hardness and relates to the molecule's polarizability. uobabylon.edu.iqnepjol.info

These parameters are calculated using the energies of the HOMO and LUMO or from the ionization potential and electron affinity. uobabylon.edu.iq For insulators and semiconductors, hardness is approximated as half of the energy gap. uobabylon.edu.iq

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula (based on IP and EA) | Formula (based on HOMO and LUMO) |

|---|---|---|

| Chemical Potential (μ) | -(IP + EA) / 2 uobabylon.edu.iq | (ELUMO + EHOMO) / 2 samipubco.com |

| Global Hardness (η) | (IP - EA) / 2 uobabylon.edu.iq | (ELUMO - EHOMO) / 2 uobabylon.edu.iq |

Vibrational Frequencies and Spectroscopic Correlationresearchgate.netniscpr.res.in

The harmonic vibrational frequencies of this compound have been calculated using DFT. researchgate.net These theoretical frequencies can be compared with experimental data from FTIR and Raman spectroscopy to provide a detailed assignment of the vibrational modes. For related naphthalene derivatives, DFT calculations at the B3LYP level have shown good agreement with experimental vibrational spectra. researchgate.net Torsion vibrations for di-amino naphthalene molecules are predicted to appear at very low frequencies, below 60 cm⁻¹. uobabylon.edu.iq

Quantum Chemical Calculations for Photophysical Propertiesrsc.orgrsc.org

Quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are employed to investigate the photophysical properties of naphthalene diamine derivatives. rsc.orgrsc.org These studies are crucial for understanding their potential in applications such as organic electronics and photovoltaics. rsc.orgrsc.org

For a series of naphthalene-1,5-diamine based chromophores, TD-DFT calculations have been used to explore their electronic and photovoltaic properties. rsc.orgrsc.org These calculations revealed efficient intramolecular charge transfer (ICT) from the naphthalene diamine donor core to acceptor moieties, which is a desirable characteristic for photovoltaic materials. rsc.orgrsc.org The calculated absorption spectra for these compounds fall within the UV region. rsc.orgrsc.org Such computational insights are vital for designing and optimizing the electronic and optical properties of materials based on the naphthalene diamine scaffold. rsc.org

Internal Charge Transfer (ICT) Mechanisms

The electronic characteristics of naphthalene derivatives are significantly influenced by intramolecular charge transfer (ICT) processes. In this compound, the amino groups (-NH2) act as electron donors, and the naphthalene core functions as the π-electron system. Upon photoexcitation, an electron can be transferred from the lone pair of the nitrogen atom to the π* orbital of the naphthalene ring.

Theoretical studies on aminonaphthalenes suggest that the extent of ICT is highly dependent on the substitution pattern and the nature of the substituents. For this compound, the symmetrical arrangement of the two amino groups at the 2 and 7 positions influences the distribution of electron density in both the ground and excited states. Computational calculations on related diaminonaphthalene isomers have shown that the energy of the highest occupied molecular orbital (HOMO) is primarily localized on the amino groups, while the lowest unoccupied molecular orbital (LUMO) is distributed over the naphthalene core. This distribution facilitates an efficient ICT upon excitation.

The efficiency of the ICT process can be modulated by introducing different functional groups to the naphthalene core or the amino substituents. For instance, the introduction of electron-withdrawing groups would enhance the ICT character, leading to significant changes in the photophysical properties. Studies on similar donor-π-acceptor systems have shown that the ICT state can be stabilized in polar solvents, resulting in a redshift of the emission spectrum. researchgate.net

Solvatochromic Behavior Analysis

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of molecules with a significant change in dipole moment upon electronic excitation. While specific solvatochromic data for this compound is not extensively documented in the reviewed literature, studies on isomeric diaminonaphthalenes, such as 1,5-diaminonaphthalene (1,5-DAN) and 1,8-diaminonaphthalene (B57835) (1,8-DAN), provide valuable insights. rsc.org

The solvatochromic behavior of these molecules is typically analyzed using the Lippert-Mataga and Kamlet-Taft equations. For 1,5-DAN and 1,8-DAN, a linear correlation is observed between the fluorescence emission maximum and the empirical solvent polarity parameter ET(30). rsc.org This indicates that the excited state is more polar than the ground state, a characteristic feature of molecules undergoing ICT. It is reasonable to infer that this compound would exhibit a similar positive solvatochromism due to its analogous electronic structure.

The following table, based on data from related diaminonaphthalenes, illustrates the expected trend in the solvatochromic shift of this compound in solvents of varying polarity.

Table 1: Expected Solvatochromic Shift of this compound in Various Solvents (based on analogous compounds)

| Solvent | Polarity (ET(30) kcal/mol) | Predicted Emission Maximum (nm) |

| Hexane | 31.0 | Shorter Wavelength (Blue-shifted) |

| Toluene | 33.9 | ↓ |

| Dichloromethane (B109758) | 40.7 | ↓ |

| Acetone | 42.2 | ↓ |

| Acetonitrile (B52724) | 45.6 | ↓ |

| Methanol (B129727) | 55.4 | ↓ |

| Water | 63.1 | Longer Wavelength (Red-shifted) |

This table is predictive and based on the behavior of similar diaminonaphthalene compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules at the atomic level, including their interactions with solvent molecules and their conformational dynamics. While specific MD simulation studies focused solely on this compound are not prevalent in the literature, simulations of naphthalene and its derivatives in various environments provide a framework for understanding its expected behavior. rsc.orgresearchgate.net

MD simulations can be employed to study the solvation of this compound in different solvents, providing insights into the organization of solvent molecules around the solute. This is particularly important for understanding the specific and non-specific solvent effects that contribute to its solvatochromic behavior. Furthermore, MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. This information is crucial for interpreting experimental data and for understanding the relationship between structure and properties.

For example, simulations could reveal the dynamics of the amino groups, such as their rotation and inversion, and how these motions are influenced by the solvent environment. Such studies would be invaluable for designing this compound-based sensors and molecular devices.

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is primarily associated with the rotation and inversion of the two amino groups. While the naphthalene core is rigid, the C-N bonds have a degree of rotational freedom. However, steric hindrance between the amino hydrogens and the adjacent hydrogens on the naphthalene ring can restrict this rotation.

More significant stereochemical considerations arise when chiral substituents are introduced to the amino groups. A study on 2,7-diamino naphthalene derivatives bearing chiral substituents demonstrated the potential for creating chiral sensors. colab.ws The introduction of bulky chiral groups can lead to the formation of stable atropisomers, which are stereoisomers resulting from hindered rotation around a single bond.

The conformational preferences of such derivatives can be investigated using a combination of experimental techniques, such as NMR spectroscopy and circular dichroism, and computational methods, including density functional theory (DFT) calculations. For example, a conformational analysis of 1,7-naphthalene derivatives has shown that twisting of an amide unit out of the naphthalene plane is a key factor in its biological activity. chemrxiv.org A similar principle can be applied to this compound derivatives, where the dihedral angles between the amino groups and the naphthalene plane would be critical determinants of their properties.

Table 2: Key Torsional Angles in Naphthalene Derivatives from Computational Studies

| Derivative Type | Torsional Angle | Significance |

| 1,7-Naphthalene Amide | Amide unit vs. Naphthalene plane | Influences biological activity chemrxiv.org |

| 2,7-Disubstituted 1,8-bis(dimethylamino)naphthalenes | NMe2 groups vs. Naphthalene plane | Affects basicity and electronic properties acs.org |

This table presents data from related naphthalene derivatives to infer the importance of conformational analysis for this compound.

Advanced Reactivity and Derivative Synthesis of Naphthalene 2,7 Diamine

Formation of Supramolecular Complexes

The amine groups of naphthalene-2,7-diamine are key to its ability to form non-covalent interactions, leading to the assembly of intricate supramolecular structures. These interactions are fundamental to its use in creating complex host-guest systems and ordered molecular arrangements.

Helical Complexes with Anions (e.g., benzenetricarboxylate)

This compound has been shown to form helical complexes with anions such as benzenetricarboxylate. This interaction is driven by hydrogen bonding between the amine groups of the diamine and the carboxylate groups of the anion. In a solvent like dimethyl sulfoxide (B87167) (DMSO), the association constant (Kₐ) for the formation of a helical complex with benzenetricarboxylate has been reported to be 8.6 × 10⁵ M⁻¹. This strong association highlights the potential of this compound in anion recognition and the construction of ordered supramolecular architectures. The formation of such helical structures is a testament to the directional nature of the hydrogen bonds and the conformational flexibility of the this compound backbone. These types of interactions are also explored in the broader context of synthetic dynamic helical polymers and foldamers, where non-covalent interactions drive the formation of specific helical senses. rsc.org

Inclusion Complexes with Macrocyclic Hosts (e.g., cucurbit[n]urils)

Macrocyclic hosts like cucurbit[n]urils (CB[n]) are known for their ability to encapsulate guest molecules within their hydrophobic cavities. researchgate.net The larger cavities of cucurbit researchgate.neturil (CB researchgate.net) and cucurbit d-nb.infouril (CB d-nb.info) can accommodate aromatic rings such as naphthalene (B1677914). worktribe.com While direct studies on the inclusion of this compound within cucurbit[n]urils are not extensively detailed in the provided results, the general principles of cucurbituril (B1219460) chemistry suggest its potential as a guest molecule. researchgate.networktribe.comrsc.org The formation of inclusion complexes is typically driven by the hydrophobic effect and stabilized by ion-dipole interactions between the guest and the carbonyl portals of the cucurbituril. nih.govnih.gov Derivatives of naphthalene, such as 2,7-diazapyrenes, have been shown to form inclusion complexes with cucurbit[n]urils (where n=7 or 8), indicating that the naphthalene framework is a suitable guest for these macrocycles. rsc.org

| Host | Guest Type | Driving Forces | Potential Application |

| Benzenetricarboxylate | Anion | Hydrogen Bonding | Anion Sensing |

| Cucurbit[n]urils | Aromatic Diamine | Hydrophobic Effect, Ion-Dipole Interactions | Molecular Encapsulation |

Polymerization Reactions and Material Science Applications

The bifunctional nature of this compound, possessing two reactive amine groups, makes it an excellent monomer for polymerization reactions. This has led to its use in the development of novel polymers with unique optical and material properties.

Precursor for Photoluminescent Polymers

This compound serves as a precursor for the synthesis of photoluminescent polymers. The naphthalene core is inherently fluorescent, and incorporating it into a polymer backbone can lead to materials with interesting light-emitting properties. For instance, polymers derived from naphthalene-2,7-diol, a related compound, exhibit photoluminescence. researchgate.netd-nb.info Cross-linked epoxy derivatives of naphthalene-2,7-diol have been shown to emit green light (around 510 nm) under UV excitation. While the diamine's polymer thermal stability is less documented, the amine groups enable strong hydrogen bonding which can influence the polymer's final properties. The development of heat-resistant polymers with intense photoluminescence is an active area of research, with various naphthalene-based dianhydrides and diamines being explored for these applications. mdpi.com

Development of Novel Materials through Cross-linking Mechanisms

Cross-linking is a crucial strategy for enhancing the mechanical and thermal properties of polymers. This compound can participate in cross-linking reactions, for example, with epoxides, to form robust polymer networks. The reaction between an epoxide and the amine groups of the diamine leads to a cross-linked polymer. This approach has been used to create materials with good thermal stability, with some cross-linked epoxy resins based on naphthalene-2,7-diol being stable up to approximately 250 °C. d-nb.inforesearchgate.net The development of intramolecularly cross-linked polymers is another area of interest, where reactions like ring-closing metathesis are used to create controlled polymer architectures. acs.org

Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers

A significant application of naphthalene derivatives is in the synthesis of porous organic polymers (POPs). A novel porous polyaminal-linked polymer based on naphthalene and melamine (B1676169) has been synthesized through a one-pot polycondensation method. mdpi.comnih.govresearchgate.netkaust.edu.sa This polymer (PAN-NA) demonstrated good thermal stability up to 320 °C and possessed a large surface area of 604 m²/g with pore sizes of 0.54 and 1.27 nm. mdpi.com Such ultramicroporous materials are of great interest for applications like gas uptake and separation. acs.org The PAN-NA polymer exhibited an excellent CO₂ uptake of 133 mg/g at 273 K and 1 bar. mdpi.comnih.govresearchgate.net Furthermore, it showed significant adsorption selectivity for heavy metal cations, particularly Pb(II). mdpi.comnih.govresearchgate.net These findings highlight how the introduction of the naphthalene unit into the polymer network enhances porosity and adsorption capabilities. mdpi.comnih.govresearchgate.net

| Polymer Type | Monomers | Key Properties | Applications |

| Photoluminescent Polymers | This compound derivatives | Light emission | Optoelectronics, Sensors |

| Cross-linked Polymers | This compound, Epoxides | Enhanced thermal and mechanical stability | Coatings, Adhesives |

| Polyaminal-Linked Porous Polymers | Naphthalene derivatives, Melamine | High surface area, Porosity, Thermal stability | CO₂ capture, Heavy metal removal |

Role in Microporous Polymer Construction

This compound, with its rigid aromatic structure and reactive amine functional groups, serves as a valuable building block in the construction of microporous organic polymers (MOPs). The incorporation of the naphthalene moiety into polymer networks is a strategic approach to enhance porosity and tailor the adsorption properties of the resulting materials. nih.govresearchgate.net The naphthalene unit's inherent rigidity and π-conjugated system contribute to the formation of robust, three-dimensional architectures with accessible pores. researchgate.net

One notable example involves the synthesis of a novel porous polyaminal-linked polymer (PAN-NA) using a naphthalene-based building block, specifically naphthaldehyde, in conjunction with melamine. nih.govresearchgate.netmdpi.com This one-pot polycondensation reaction proceeds without the need for a catalyst, offering a facile and cost-effective route to functional porous materials. researchgate.netmdpi.com The resulting PAN-NA polymer was found to possess a large surface area of 604 m²/g and both ultra-microporous and microporous structures with pore sizes of 0.54 and 1.27 nm. nih.gov The introduction of the naphthalene unit into the polymer framework is credited with improving the material's porosity and, consequently, its performance in adsorption applications. nih.govresearchgate.net

Adsorption Capacities (e.g., CO₂, heavy metals)

The microporous polymers constructed using naphthalene derivatives exhibit significant potential for environmental remediation applications, particularly in the capture of carbon dioxide (CO₂) and the removal of heavy metal ions from aqueous solutions. The unique chemical and structural properties of these materials, such as high surface area, specific pore sizes, and the presence of functional groups, govern their adsorption performance.

The PAN-NA polymer, a naphthalene-based polyaminal network, has demonstrated excellent CO₂ uptake capacity, recorded at 133.32 mg/g (67.9 cm³/g) at 273 K and 1 bar. nih.govresearchgate.net This high adsorption capacity is attributed to the polymer's microporosity and the electron-rich nature of the naphthalene and triazine units, which have a strong affinity for CO₂ molecules. mdpi.comresearchgate.net The performance of this naphthalene-based polymer is comparable to or exceeds that of many other porous organic polymers. researchgate.net

In addition to gas capture, these polymers are effective adsorbents for heavy metals. The adsorption behavior of PAN-NA was tested for various metal cations, including Pb(II), Cr(III), Cu(II), Cd(II), Ni(II), and Ba(II). nih.govresearchgate.net The polymer showed a remarkable selectivity for lead (Pb(II)) ions, with an adsorption capacity of 100.7 mg/g under specific conditions (pH = 6, initial concentration = 20 mg/L, adsorbent dose = 20 mg, contact time = 20 min). nih.gov The high efficiency of Pb(II) removal is attributed to several factors: the strong coordination of the amine groups with the metal cation, the presence of the naphthalene spacer which may enhance the activity of the amine and triazine groups, and the inherent microporosity of the polymer structure. mdpi.com The recycling potential of similar azo-linked polymers has also been noted, maintaining performance over multiple adsorption-desorption cycles. acs.org

Table 1: Adsorption Capacities of Naphthalene-Based Porous Polymer (PAN-NA)

| Adsorbate | Adsorption Capacity | Conditions |

|---|---|---|

| Carbon Dioxide (CO₂) | 133.32 mg/g | 273 K, 1 bar |

| Lead (Pb(II)) | 100.7 mg/g | pH 6, 20 mg/L initial conc., 20 mg dose, 20 min |

Aromatic Diamine-Based Benzoxazines

Benzoxazines are a class of phenolic compounds with a heterocyclic structure that can undergo thermal ring-opening polymerization to produce high-performance polybenzoxazines. These thermosets are known for their excellent thermal stability and mechanical properties. Aromatic diamines are key starting materials for the synthesis of bis-benzoxazine monomers. While a variety of aromatic diamines, such as 4,4′-diaminodiphenylmethane and 4,4′-diaminodiphenylsulfone, have been successfully used to prepare high-purity benzoxazines, the use of naphthalenediamines is less common. researchgate.net Specifically, literature suggests that while 1,5-naphthalenediamine (B122787) has been utilized to synthesize a novel hardener for epoxy resins, benzoxazines based on this compound have not been reported. researchgate.netscience.gov The synthesis of benzoxazines from diamines can be complex, sometimes leading to the formation of hyperbranched structures or gelation, which complicates the isolation of the desired monomer. researchgate.net

Synthesis of Azo Dyes and Pigments

This compound is a valuable precursor in the synthesis of azo dyes and pigments. solubilityofthings.com Azo compounds, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most versatile class of commercial dyes. icrc.ac.irnih.gov The synthesis of azo dyes from aromatic diamines like this compound typically involves a two-step process: diazotization followed by an azo coupling reaction. icrc.ac.irnih.govunb.ca

In the first step, the primary aromatic amine groups of this compound are converted into diazonium salts. This reaction is carried out in an acidic medium, usually with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.govunb.caiiardjournals.org

The second step is the coupling reaction, where the diazonium salt acts as an electrophile and reacts with a coupling component. nih.gov The coupling component is typically an electron-rich aromatic compound, such as a phenol (B47542) or another aromatic amine. nih.goviiardjournals.org By carefully selecting the diazonium salt and the coupling component, a wide variety of colors and dye properties can be achieved. unb.ca The resulting azo dyes derived from naphthalene-based precursors can be applied as disperse dyes for synthetic fibers like polyester. icrc.ac.ir

Precursor for 2,7-Diazapyrenes

This compound is a key starting material for the synthesis of 2,7-diazapyrenes. 2,7-Diazapyrenes are aza-polycyclic aromatic hydrocarbons (aza-PAHs) that have garnered significant interest due to their unique photophysical and electronic properties, making them suitable for applications in supramolecular chemistry, molecular electronics, and as fluorescent sensors. rsc.orgrsc.orgnih.gov

Synthetic Strategies for 2,7-Diazapyrene (B1250610) Core

Several synthetic strategies have been developed to construct the 2,7-diazapyrene core. One direct method involves the reaction of this compound with glyoxal (B1671930) under acidic conditions, which leads to the formation of the diazapyrene framework through imine formation and subsequent cyclization.

However, the most common and well-established route to the 2,7-diazapyrene core starts from the commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride. rsc.orgresearchgate.net This multi-step synthesis generally involves:

Imide Formation: The dianhydride is converted to the corresponding diimide, for example, by reaction with concentrated ammonium (B1175870) hydroxide (B78521) or an amine like methylamine. researchgate.net

Reduction: The diimide is then reduced using a strong reducing agent such as borane (B79455) in tetrahydrofuran (B95107) or lithium aluminum hydride (LiAlH₄) in the presence of aluminum chloride. rsc.orgresearchgate.net This step yields a hexahydro- or tetrahydro-2,7-diazapyrene intermediate. researchgate.net

Aromatization: The final step is the oxidation of the reduced intermediate to afford the fully aromatic 2,7-diazapyrene. researchgate.net Oxidizing agents like manganese dioxide (MnO₂) or dehydrogenation catalysts such as palladium on carbon (Pd/C) at high temperatures are used for this aromatization step. rsc.orgresearchgate.net

Alternative methods include the reductive aromatization of naphthalene diimide to provide a tetrasubstituted 2,7-diazapyrene, which can then be further modified. science.govrsc.orgresearchgate.net

Synthetic Modification via C–C Coupling Reactions (e.g., Suzuki-Miyaura)

Once the 2,7-diazapyrene core is synthesized, it can be further functionalized to tune its properties. Carbon-carbon (C–C) coupling reactions, particularly the palladium-catalyzed Suzuki-Miyaura coupling, are powerful tools for this purpose. rsc.orglibretexts.org This reaction creates new C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

In the context of 2,7-diazapyrenes, synthetic precursors such as 1,3,6,8-tetrasubstituted derivatives (e.g., tetrapivaloxy- or tetramethoxy-2,7-diazapyrene) are often prepared. rsc.orgresearchgate.netresearchgate.net These substituted diazapyrenes can then undergo Ni- or Pd-catalyzed Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. rsc.orgresearchgate.netresearchgate.net This strategy allows for the introduction of a wide range of aryl or alkyl groups at the peripheral positions of the diazapyrene scaffold, leading to the synthesis of novel tetraaryl- and tetraalkyl-2,7-diazapyrenes. rsc.orgresearchgate.net These modifications are crucial for fine-tuning the electronic and photophysical properties of the molecules, for instance, enhancing their electron mobility, which is a key parameter for applications in organic electronics. rsc.orgresearchgate.net

Photophysical Properties of 2,7-Diazapyrenes

2,7-Diazapyrenes, as nitrogen-doped analogs of pyrene (B120774), possess a unique molecular architecture that gives rise to highly efficient optoelectronic properties. researchgate.netrsc.org The incorporation of nitrogen atoms into the pyrene framework is an effective strategy for tuning the electrochemical and optical characteristics of the resulting polycyclic aromatic hydrocarbon. researchgate.netrsc.org

Aryl-substituted 2,7-diazapyrene fluorophores demonstrate intense fluorescence in both solution and solid states. researchgate.net The introduction of electron-donating aryl groups to the periphery of the azapyrene core leads to a significant bathochromic (red) shift of the emission bands due to more efficient π-conjugation. researchgate.net For example, aryl-substituted diazapyrenes have shown fluorescence quantum yields (Φf) ranging from 0.13 to 0.47 in dichloromethane (B109758) (CH₂Cl₂) solution and 0.01 to 0.41 in the solid state. researchgate.net The fluorescence lifetime for these derivatives in a diluted solution is typically around 8 nanoseconds. researchgate.net

Further modification, such as the quaternization of the nitrogen atoms to form N,N′-dimethyl-2,7-diazapyrenium dications, can enhance these properties. This structural change leads to a bathochromic shift in the absorption spectrum and an increased fluorescence quantum yield. researchgate.net For instance, one N,N′-dimethyl-2,7-diazapyrenium dication exhibits a quantum yield of 61%, a significant increase from the 38% of its non-methylated precursor. researchgate.netrsc.org This enhancement is attributed to both the electronic modulation from quaternization and the suppression of rotational dynamics of peripheral aryl groups due to steric hindrance. rsc.org

At higher concentrations, some 2,7-diazapyrene derivatives exhibit a new emission band around 500 nm, which is assigned to excimer emission. researchgate.net This is supported by lifetime measurements, where the lifetime increased from 7.6 ns in a dilute solution to 19.4 ns in a concentrated solution measured at this new emission wavelength. researchgate.net

Below is a data table summarizing the photophysical properties of selected 2,7-diazapyrene derivatives.

| Derivative Type | Solvent/State | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (ns) |

| Aryl-substituted 2,7-diazapyrenes | CH₂Cl₂ | - | - | 0.13 - 0.47 | ~8.0 |

| Aryl-substituted 2,7-diazapyrenes | Solid State | - | - | 0.01 - 0.41 | - |

| Tetraalkynyl-2,7-diazapyrene | - | 435 - 480 | up to 500 | 0.33 | - |

| N,N′-dimethyl-2,7-diazapyrenium dication | THF | up to 600 | - | 0.61 | - |

| 1,3,6,8-tetraaryl-2,7-diazapyrene (non-methylated) | THF | - | - | 0.38 | - |

| 2,7-diazapyrene derivative (conc. solution) | - | - | ~500 (excimer) | - | 19.4 |

Chiral Derivatives and Enantioselective Recognition

The naphthalene scaffold is a valuable platform for the development of chiral sensors due to its rigid and well-defined structure. By introducing chiral substituents at the 2,7-positions, molecules capable of enantioselective recognition can be created.

Optically active 2,7-disubstituted naphthalene derivatives can be synthesized using palladium-catalyzed amination reactions. researchgate.netrsc.orgcolab.wsresearchgate.net This method allows for the introduction of chiral substituents and fluorophore groups onto the naphthalene core. researchgate.netrsc.orgresearchgate.net For instance, 2,7-diamino derivatives of naphthalene have been synthesized with various chiral substituents and fluorophores such as dansyl, coumarin (B35378) derivatives, and aminoquinoline. researchgate.netrsc.orgresearchgate.net Another approach involves the Pd-catalyzed reaction of 2,7-dibromonaphthalene (B1298459) with different polyamines to create macrocycles that incorporate the naphthalene unit. rsc.orgcolab.wsresearchgate.net

These synthesized chiral naphthalene derivatives have been successfully employed as fluorescent detectors for optically active compounds. researchgate.netrsc.org The recognition process relies on the specific interaction between the chiral receptor (the naphthalene derivative) and a particular enantiomer of the analyte, which results in a measurable change in the fluorescence spectrum, such as enhancement, quenching, or a shift in the emission maximum. mdpi.com

A diquinoline derivative of 2,7-diaminonaphthalene, for example, demonstrated the ability to recognize enantiomers of the amino alcohol leucinol. In the presence of (S)-leucinol, the compound showed enhanced emission at a shorter wavelength, a response not observed with the (R)-isomer. researchgate.netrsc.orgresearchgate.net This differential response forms the basis for enantiomeric recognition. researchgate.netrsc.org Similarly, other macrocyclic derivatives have been shown to distinguish between enantiomers of leucinol, 2-amino-1-propanol, and other chiral molecules through an increase in emission intensity for one enantiomer. researchgate.net

The principles of enantioselective recognition extend to the complexation with other chiral molecules, including dicarboxylates. Chiral fluorescent receptors based on naphthalene have been synthesized and their complexation with various dicarboxylates studied. researchgate.net The chiral discrimination ability of these ligands for chiral dicarboxylates has been demonstrated, with specific systems showing preferential binding for certain enantiomers, such as TMA aspartate. researchgate.net The formation of these host-guest complexes and their stoichiometry can be determined through spectroscopic titrations. researchgate.net

Application as Fluorescent Detectors for Optically Active Compounds

Reactions in Organic Electronics

The unique optical and electronic properties of diazapyrenes and other naphthalene derivatives make them promising candidates for use in organic electronic devices. ontosight.aiscispace.com Their high fluorescence quantum yields, stability, and tunable energy levels are particularly advantageous for these applications. ontosight.aiscispace.com

Derivatives of 2,7-diazapyrene and other 2,7-disubstituted naphthalenes are actively studied for their use in organic light-emitting diodes (OLEDs). mdpi.comontosight.aiossila.com Due to their high fluorescence efficiency and stability, they are considered excellent candidates for emitting materials in these devices. mdpi.comontosight.ai

Naphthalene-based materials have been successfully incorporated as emitters in OLEDs, leading to devices with high efficiency and specific color outputs. For example, a donor-acceptor thermally activated delayed fluorescence (TADF) emitter using naphthalene as the acceptor, coupled with two phenoxazine (B87303) donors, was used in an OLED that exhibited green emission (505 nm) and a maximum external quantum efficiency (EQE) of 11%. rsc.orgchemrxiv.org This demonstrated the viability of naphthalene-based emitters for device applications. rsc.orgchemrxiv.org

Other research has focused on developing deep-blue emitters for high-definition displays. By fusing naphthalene with an acridine (B1665455) moiety, researchers have created chromophores that exhibit deep-blue emission (wavelengths ≤ 434 nm) with narrow spectra and high color purity, achieving an EQE of up to 5.17% with low efficiency roll-off. rsc.org Furthermore, naphthalene diimide derivatives have been specifically designed to have low LUMO energy levels, making them suitable for use in the hole transport layers of OLEDs. google.com

The performance of these materials in OLEDs is summarized in the table below.

| Naphthalene/Diazapyrene Derivative Type | Role in OLED | Emission Color | Emission Peak (λEL) | Max. External Quantum Efficiency (EQE) |

| Phenoxazine-Naphthalene-Phenoxazine (TADF emitter) | Emitter | Green | 505 nm | 11% |

| Acridine-Naphthalene Fused Chromophore | Emitter | Deep-Blue | ≤ 434 nm | 5.17% |

| Naphthalene-embedded Multi-Resonance Emitter | Emitter | Blue | 450 - 470 nm | - |

| 2-(Diphenylamino)-9,9-diethylfluorene end-capped Naphthalene | Emitter | Blue | - | 2.30% |

| Naphthalene Diimide Derivative | Hole Transport Layer | - | - | - |

Light-Emitting Diodes (LEDs)

Catalytic Amination and Functionalization

The synthesis of advanced derivatives from this compound often relies on catalytic amination and other functionalization reactions to introduce new chemical moieties in a controlled manner. These reactions are critical for tuning the electronic and physical properties of the resulting molecules for specific applications.

Copper(II)-Catalyzed Direct Amination

Copper-catalyzed amination reactions represent a powerful tool for the formation of C-N bonds. Research in this area has demonstrated the utility of copper salts in catalyzing the amination of naphthalene derivatives. For example, an efficient method for the synthesis of naphthalene-1,3-diamine derivatives has been developed using a copper(II)-catalyzed reaction between haloalkynes and amines. nih.gov This process is proposed to occur through a coupling reaction followed by the dimerization of ynamine intermediates. nih.gov

Furthermore, a simple and effective protocol for the direct C8-H amination of 1-naphthylamine (B1663977) derivatives has been established using a copper salt as the catalyst and di-tert-butyl peroxide (DTBP) as the oxidant. nih.govacs.org This reaction exhibits excellent regioselectivity and proceeds smoothly without the need for additives or solvents. nih.govacs.org While this specific protocol was developed for 1-naphthylamine derivatives, it highlights the potential of copper(II) catalysis for the direct and regioselective amination of the naphthalene core, a strategy that could potentially be adapted for the functionalization of this compound. Another study reported a copper(II)-mediated C-8 amination of 1-naphthylamide derivatives where picolinamide (B142947) was used as a bidentate directing group, with air serving as the oxidant. researchgate.net

Regioselective Functionalization

Achieving regioselectivity in the functionalization of the naphthalene core is crucial for synthesizing precisely structured derivatives. The two amine groups on this compound direct incoming electrophiles to specific positions, but achieving selectivity between the available sites can be challenging. Modern synthetic strategies often employ directing groups in combination with transition metal catalysis to control the position of functionalization.

Palladium-catalyzed C-H activation has emerged as a key strategy for the regioselective functionalization of naphthalene derivatives. For instance, a protocol for the palladium-catalyzed C8–H amination of 1-naphthylamine derivatives using a picolinamide directing group has been developed, providing a route to 1,8-naphthalenediamine derivatives. acs.org This highlights the effectiveness of using a directing group to achieve high regioselectivity. The development of regioselective halogenation of naphthaldehydes at either the 2- or 8-position, also using a palladium catalyst, further demonstrates the control that can be exerted over the reaction site. anr.fr

These C-H activation strategies are of great importance as they allow for the direct introduction of various functional groups onto the naphthalene skeleton, bypassing the need for pre-functionalized starting materials. nih.gov The choice of directing group and catalyst system is critical in determining the outcome of the reaction, enabling the selective synthesis of polysubstituted naphthalene derivatives. nih.govresearchgate.net While many of these methods have been developed on monosubstituted naphthalenes, the principles can be extended to disubstituted systems like this compound, offering a pathway to novel and complex molecular architectures.

Biological and Medicinal Applications of Naphthalene 2,7 Diamine and Its Derivatives

Anticancer Research

The naphthalene (B1677914) core structure has proven to be a versatile platform for the development of novel anticancer agents. nih.gov Derivatives of naphthalene-2,7-diamine have shown promising results in preclinical studies, targeting various cancer cell lines through diverse mechanisms of action.

Derivatives Showing Activity Against Human Leukemia (K562) and Colon Cancer (HCT116) Cell Lines

Recent studies have highlighted the potent antitumor properties of certain derivatives of this compound. One notable derivative, a naphthalimide-diamine conjugate identified as compound 7f, has demonstrated significant cytotoxic activity against human leukemia (K562) and colon cancer (HCT116) cell lines. researchgate.net In vitro studies using the MTT assay revealed that many of the synthesized naphthalimide-diamine conjugates exhibited good antitumor activities against these cell lines. researchgate.net Specifically, compounds with a putrescine backbone, such as 7f, 7g, and 7h, showed promising results. researchgate.net

Another study focused on 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6), which exhibited an IC50 value of 15.20 μM in HCT116 cells, indicating its potential as a treatment for colorectal cancer. nih.gov

| Compound/Derivative | Cancer Cell Line | Key Findings | Source |

|---|---|---|---|

| Naphthalimide-diamine conjugate (7f) | K562 (Human Leukemia), HCT116 (Colon Cancer) | Exhibited potent antitumor activity. | researchgate.net |

| Naphthalimide-diamine conjugates (7f-h) | K562 (Human Leukemia), HCT116 (Colon Cancer) | Showed good antitumor activities. | researchgate.net |

| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6) | HCT116 (Colon Cancer) | Demonstrated an IC50 value of 15.20 μM. | nih.gov |

Induction of Apoptosis in Cancer Cell Lines (e.g., HepG2)

A crucial aspect of anticancer drug efficacy is the ability to induce apoptosis, or programmed cell death, in cancer cells. The naphthalimide-diamine conjugate, compound 7f, has been shown to induce apoptosis in HepG2 (human liver cancer) cells. Further investigations into its mechanism revealed that it can also block the cell cycle at the G2/M phase in these cells.

Similarly, 1,3,4-oxadiazole-naphthalene hybrids have been designed and synthesized as potential VEGFR-2 inhibitors. One such compound, compound 5, demonstrated good antiproliferative activity against HepG-2 and MCF-7 cell lines and induced apoptosis by 22.86% in HepG2 cells compared to the control. nih.gov This apoptotic effect was further supported by a 5.61-fold increase in the level of caspase-3. nih.gov

Another derivative, 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ), was found to increase cellular apoptosis in HepG2 liver cancer cells by elevating cellular reactive oxygen species (ROS) levels. spandidos-publications.com

| Compound/Derivative | Cancer Cell Line | Mechanism of Apoptosis Induction | Source |

|---|---|---|---|

| Naphthalimide-diamine conjugate (7f) | HepG2 | Induces apoptosis and blocks the cell cycle at the G2/M phase. | |

| 1,3,4-Oxadiazole-naphthalene hybrid (Compound 5) | HepG2 | Induced apoptosis by 22.86% and increased caspase-3 levels. | nih.gov |

| 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ) | HepG2 | Increases cellular reactive oxygen species (ROS) leading to apoptosis. | spandidos-publications.com |

DNA Binding Properties and Intercalation Mechanisms

The ability of compounds to interact with DNA is a key mechanism for many anticancer drugs. Derivatives of this compound have been shown to bind to DNA, primarily through intercalation. researchgate.net Fluorescence spectroscopy studies have demonstrated that compound 7f can intercalate into DNA base pairs. researchgate.net This was confirmed by the displacement of ethidium (B1194527) bromide from a DNA-ethidium bromide complex upon treatment with the compound.

Bis-naphthalimide derivatives with different diamine linkers have also been synthesized and their DNA binding abilities evaluated. mdpi.com The length of the diamine linker was found to significantly influence the binding ability, with shorter linkers leading to larger binding constants. mdpi.com These compounds also showed a preference for binding to AT-rich duplexes. mdpi.com Furthermore, some dimeric and trimeric derivatives of the azinomycin B chromophore, which contains a naphthalene moiety, act as intercalators with submicromolar binding affinities for calf-thymus DNA. nih.gov

Mechanism of Action: Enzyme Inhibition and Redox Reactions

Beyond DNA intercalation, derivatives of this compound exert their anticancer effects through other mechanisms, including enzyme inhibition and the induction of redox reactions. These compounds can inhibit specific enzymes by binding to their active sites, thereby disrupting their catalytic function.

The induction of redox reactions is another important mechanism. For instance, the generation of reactive oxygen species (ROS) can lead to cellular oxidative stress and trigger apoptotic pathways in cancer cells. spandidos-publications.com Certain naphthalene derivatives have been shown to increase cellular ROS levels, contributing to their cytotoxic effects. spandidos-publications.com Additionally, some naphthalene-based compounds have been investigated as inhibitors of key enzymes in cancer progression, such as VEGFR-2 and dihydrofolate reductase (DHFR). nih.govacs.org

Antimicrobial Research

In addition to their anticancer properties, this compound and its derivatives have demonstrated promising antimicrobial activity. mdpi.com This dual activity makes them attractive candidates for further development.

Antibacterial Activity

A series of naphthalene-chalcone derivatives have been synthesized that exhibit both anticancer and antibacterial properties. Similarly, dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) have been evaluated for their antimicrobial activity against the ESKAPE group of highly virulent bacterial pathogens. mdpi.com These pathogens are a leading cause of nosocomial infections. mdpi.com The synthesized bis-QACs showed potent bacteriostatic and bactericidal action. mdpi.com

Furthermore, various other naphthalene derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, showing significant antibacterial potential. acs.orgijpsjournal.comrasayanjournal.co.inekb.eg

Antifungal Efficacy (e.g., against Candida species)

Derivatives of naphthalene have demonstrated notable antifungal activity, particularly against Candida species, which are common opportunistic pathogens.

Research into naphthalene-chalcone derivatives has shown that specific structural modifications can enhance their antifungal effects. For instance, the introduction of a methoxyethyl group to the naphthalene structure significantly boosted its efficacy against Candida species. Similarly, other studies have reported that certain naphthalene derivatives exhibit potent activity against various human pathogenic fungi, including Candida albicans and Candida krusei. rasayanjournal.co.inijpsjournal.comresearchgate.net

One study focused on N-(pyridinylmethyl)naphthalen-1-amines, which showed activity against several human opportunistic pathogenic fungi, including yeasts. nih.gov Another research effort synthesized a series of 2-arylamino-5-hydroxy-naphthalene-l,4-diones and tested their in-vitro antifungal activity against Candida and Aspergillus niger. researchgate.net Furthermore, Naphthalene-2,3-Dicarboxaldehyde, a derivative of naphthalene, has been identified as an inhibitor of the fungal enzyme aspartate semialdehyde dehydrogenase (ASADH), which is crucial for the growth of C. albicans. medchemexpress.com This compound inhibited the growth of C. albicans CAF2-1 with a half-maximal inhibitory concentration (IC50) of 58.2 μM and a minimum inhibitory concentration (MIC) of 12 μg/mL. medchemexpress.com

The antifungal potential of naphthalene derivatives is often attributed to their ability to penetrate biological membranes due to the lipophilic nature of the naphthalene ring. ijpsjournal.com

Table 1: Antifungal Activity of Selected Naphthalene Derivatives

| Derivative | Target Fungi | Observed Effect | Reference |

| Naphthalene-chalcone with methoxyethyl substituent | Candida species | Enhanced antifungal efficacy | |

| N-(pyridinylmethyl)naphthalen-1-amines | Yeasts, hialohyphomycetes, dermatophytes | Antifungal activity (MIC 25–32 μg/mL) | nih.gov |

| 2-arylamino-5-hydroxy-naphthalene-l,4-diones | Candida and Aspergillus niger | In-vitro antifungal activity | researchgate.net |

| Naphthalene-2,3-Dicarboxaldehyde | C. albicans CAF2-1 | Growth inhibition (IC50 = 58.2 μM, MIC = 12 μg/mL) | medchemexpress.com |

Fluorescent Probes and Biological Assays

This compound and its derivatives are utilized as fluorescent probes in various biological assays due to their intrinsic photophysical properties. The naphthalene fluorophore is particularly valued for its high stability and the ease with which it can be modified. researchgate.net

The fluorescent nature of naphthalene derivatives allows for the study of enzyme interactions. These compounds can act as probes, where changes in their fluorescence signal upon binding to an enzyme's active site can provide insights into the enzyme's structure and function. This approach is a powerful tool in drug discovery and for understanding fundamental biological processes. For example, fluorescent probes are used to measure enzyme activities and investigate the binding of ligands. nih.gov

Naphthalene-based fluorescent probes have been developed for the detection and imaging of intracellular ions, which play crucial roles in cellular signaling and function. One such probe was designed to detect intracellular Zn²⁺, exhibiting a "turn-on" near-infrared fluorescence emission in the presence of the ion. nih.gov This allows for the visualization of Zn²⁺ distribution within living cells, such as MCF-7 breast cancer cells, with low toxicity. nih.gov Other naphthalene-based probes have been synthesized to detect various ions, including Al³⁺ and Cu²⁺, demonstrating the versatility of this chemical scaffold in developing sensors for biological imaging. researchgate.netrsc.org

Study of Enzyme Interactions

Anti-inflammatory Research

Naphthalene derivatives have been investigated for their potential as anti-inflammatory agents. ijpsjournal.com Several studies have synthesized and evaluated novel naphthalene derivatives for their ability to inhibit inflammatory responses.

For instance, a series of 1-(2-naphthyloxyacetyl)-4-substituted-3-thiosemicarbazide and related compounds were reported to be effective oral anti-inflammatory agents. rasayanjournal.co.in Another study synthesized novel naphthalene-pyrimidine derivatives and evaluated their anti-inflammatory activity using the HRBC membrane stabilization method. ekb.eg One of the synthesized compounds, 6-(2-chlorophenyl)-N4-(naphthalen-1-yl)pyrimidine-2,4-diamine, showed potent anti-inflammatory activity. ekb.eg

Furthermore, research on synthetic naphthalene derivatives demonstrated their inhibitory effects on the activation of neutrophils, which are key cells in the inflammatory process. researchgate.netwiley.com One particular compound, 2-hydroxymethyl-1-naphthol (B11913058) diacetate (TAC), showed high potency in inhibiting the release of the enzyme lysozyme (B549824) from neutrophils. researchgate.netwiley.com

Anti-neurodegenerative Research

The potential of naphthalene derivatives in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an active area of research. ijpsjournal.comekb.eg

One study reported on a new naphthalene derivative with anti-amyloidogenic activity, suggesting its potential as a therapeutic agent for Alzheimer's disease. nih.govresearchgate.net This compound was shown to inhibit the aggregation of β-amyloid peptides, a key pathological hallmark of the disease. nih.govresearchgate.net The lead compound improved cognitive function and reduced the β-amyloid burden in the brains of transgenic mice. nih.gov